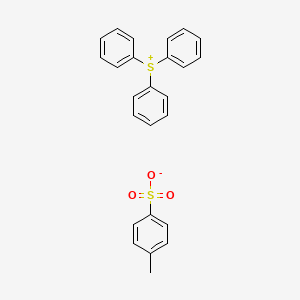

Triphenylsulfonium p-toluenesulfonate

CAS No.:

Cat. No.: VC13919160

Molecular Formula: C25H22O3S2

Molecular Weight: 434.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22O3S2 |

|---|---|

| Molecular Weight | 434.6 g/mol |

| IUPAC Name | 4-methylbenzenesulfonate;triphenylsulfanium |

| Standard InChI | InChI=1S/C18H15S.C7H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-15H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

| Standard InChI Key | YXZXRYDYTRYFAF-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Synthesis and Optimization Strategies

Historical Context and Prior Art

Early syntheses of triarylsulfonium salts relied on toxic iodonium intermediates or inefficient two-step processes with low yields (14–49%) . For example, Wildi et al. (1951) and LaRochelle et al. (1971) reported yields below 50% using Grignard reagents in ether or ether-benzene solvents . These methods suffered from prolonged reaction times (up to 18 hours) and required excessive reagent equivalents .

Modern Synthetic Improvements

The patent US4980492A describes an optimized single-step synthesis using a solvent mixture of aromatic (benzene/toluene) and aliphatic (n-heptane) hydrocarbons . Key advancements include:

-

Reduced Reaction Time: 3 hours vs. 18 hours in prior methods.

-

Lower Grignard Reagent Consumption: 3 equivalents vs. 5 equivalents previously.

-

Higher Yields: 44–59% for triphenylsulfonium bromide, a precursor to the tosylate salt .

Table 1: Comparative Synthesis Data for Triarylsulfonium Salts

| Example | Solvent System | Grignard Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzene/n-heptane | 3.0 | 3 | 59 |

| 6 | Toluene/n-heptane | 2.5 | 3 | 44 |

| Prior Art | Ether/benzene | 5.0 | 18 | 14–49 |

The tosylate derivative is typically obtained via metathetical exchange, where the bromide anion is replaced by p-toluenesulfonate using sodium tosylate or direct acid treatment .

Physicochemical Properties and Stability

While explicit data on solubility or melting point are scarce in the literature, inferences can be drawn from analogous sulfonium salts:

-

Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane) and insoluble in alkanes.

-

Thermal Stability: Decomposes at elevated temperatures (>120°C), releasing acidic byproducts .

-

Photoreactivity: Generates strong acids (e.g., p-toluenesulfonic acid) upon UV exposure, enabling catalytic processes .

X-ray photoelectron spectroscopy (XPS) studies of related PAGs, such as Rhodorsil-FABA, reveal stable sulfur and fluorine bonding configurations post-decomposition, suggesting similar robustness in triphenylsulfonium tosylate .

Applications in Photochemistry and Materials Science

Photoacid Generation

Upon UV irradiation, triphenylsulfonium p-toluenesulfonate undergoes heterolytic cleavage, releasing p-toluenesulfonic acid and initiating cationic polymerization or ester cleavage . This property is exploited in:

-

Photoresists: Facilitating high-resolution patterning in semiconductor manufacturing.

-

Polymer Degradation: Catalyzing the decomposition of polycarbonates for recycling applications .

Industrial Case Study: Lithography

In a Georgia Tech thesis, PAGs like triphenylsulfonium salts were integrated into thin films to study decomposition kinetics. At 120°C, these compounds exhibited >80% decomposition efficiency, with XPS confirming residual sulfonic acid groups critical for surface modification .

Research Frontiers and Challenges

Stability Under Oxidative Conditions

Recent studies highlight that oxygen presence can poison PAGs by competing for reactive intermediates, reducing acid generation efficiency . Solutions include inert atmosphere processing or co-initiators to scavenge oxygen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume